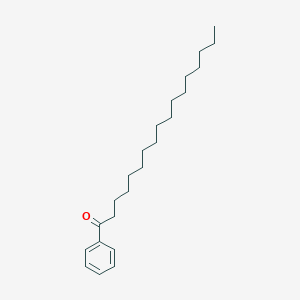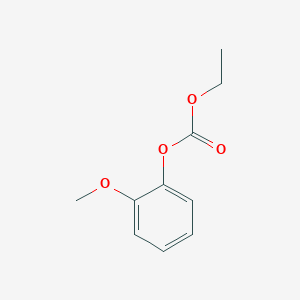
Carbonic acid, ethyl 2-methoxyphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, ethyl 2-methoxyphenyl ester, also known as ethyl vanillin carbonate, is a synthetic organic compound used in various industries. It is a white to yellow crystalline powder with a sweet, vanilla-like odor and taste. This compound is commonly used as a flavoring agent in food, beverages, and pharmaceuticals. In recent years, carbonic acid, ethyl 2-methoxyphenyl ester has gained attention for its potential use in scientific research.
Mécanisme D'action
The exact mechanism of action of carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. Additionally, this compound has been shown to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
Carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may be beneficial for the treatment of various diseases. Additionally, this compound has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have low toxicity, making it a safe option for use in research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in certain experiments.
Orientations Futures
There are several potential future directions for the use of carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester in scientific research. One potential direction is its use in the development of novel cancer treatments. Additionally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular disease. Further research is needed to fully understand the potential uses of carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester in scientific research.
Méthodes De Synthèse
Carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester can be synthesized through several methods, including the reaction of Carbonic acid, ethyl 2-methoxyphenyl ester vanillin with phosgene or the reaction of Carbonic acid, ethyl 2-methoxyphenyl ester vanillin with chloroformate. The synthesis of this compound is relatively simple and can be achieved in moderate to high yields.
Applications De Recherche Scientifique
Carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester has been studied for its potential use in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
1847-84-3 |
|---|---|
Nom du produit |
Carbonic acid, ethyl 2-methoxyphenyl ester |
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
ethyl (2-methoxyphenyl) carbonate |
InChI |
InChI=1S/C10H12O4/c1-3-13-10(11)14-9-7-5-4-6-8(9)12-2/h4-7H,3H2,1-2H3 |
Clé InChI |
OFDKFNZHXJWFNS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=CC=CC=C1OC |
SMILES canonique |
CCOC(=O)OC1=CC=CC=C1OC |
Autres numéros CAS |
1847-84-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





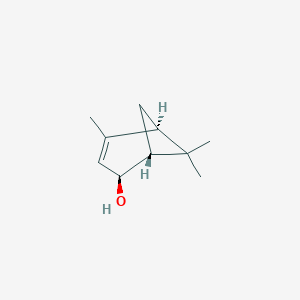
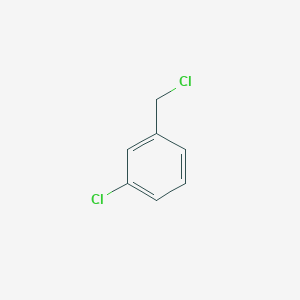

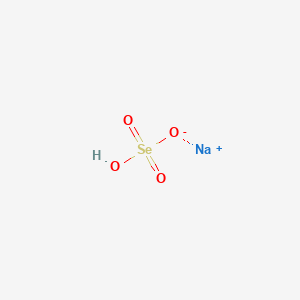
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)
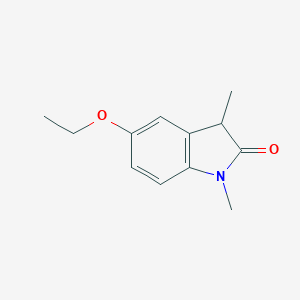

![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
